molecular formula C28H26FN3O4 B2394120 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 894557-10-9

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2394120
CAS No.: 894557-10-9
M. Wt: 487.531
InChI Key: KUZHQIHAHWTXHJ-UHFFFAOYSA-N
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Description

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H26FN3O4 and its molecular weight is 487.531. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an inhibitor of EGFR tyrosine kinase . It binds to the ATP-binding pocket of EGFR, preventing the phosphorylation and activation of the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of apoptosis in EGFR-overexpressing cells.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream biochemical pathways, including the PI3K/Akt pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced tumor growth and proliferation.

Result of Action

The compound has shown significant anticancer activity against various cell lines, particularly those overexpressing EGFR . It has been found to be a potent anticancer agent with half maximal inhibitory concentrations (IC50) between 8.82 and 10.24 μM .

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O4/c1-2-18-3-7-22(8-4-18)30-16-20-13-19-14-25-26(36-12-11-35-25)15-24(19)32(28(20)34)17-27(33)31-23-9-5-21(29)6-10-23/h3-10,13-15,30H,2,11-12,16-17H2,1H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZHQIHAHWTXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)F)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.